molecular formula C16H20N2O3 B8232682 (R)-6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid benzyl ester

(R)-6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid benzyl ester

Cat. No.: B8232682
M. Wt: 288.34 g/mol
InChI Key: IQDCNEHTFAMDGS-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid benzyl ester is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrido[1,2-a]pyrazine core, which is a fused bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid benzyl ester typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a suitable amine can lead to the formation of the pyrido[1,2-a]pyrazine core. Subsequent esterification with benzyl alcohol under acidic or basic conditions yields the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

®-6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, ®-6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated as potential drug candidates for treating various diseases, including infectious diseases and cancer .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of ®-6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid benzyl ester is unique due to its specific substitution pattern and the presence of the benzyl ester group.

Properties

IUPAC Name

benzyl (9aR)-6-oxo-3,4,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-15-8-4-7-14-11-17(9-10-18(14)15)16(20)21-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDCNEHTFAMDGS-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCN2C(=O)C1)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(CCN2C(=O)C1)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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